molecular formula C12H21N3O2 B2570329 tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate CAS No. 2034453-86-4

tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate

Cat. No. B2570329
M. Wt: 239.319
InChI Key: DQCNGAMJZISKFD-UHFFFAOYSA-N
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Description

“tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a tert-butyl carbamate group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a carbamate group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group linked to the same carbon atom .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The pyrazole ring, being an aromatic compound, might undergo electrophilic substitution reactions. The carbamate group could participate in various reactions involving the carbonyl or amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group might increase its solubility in polar solvents .

Scientific Research Applications

Synthetic and Crystallographic Studies

Researchers have synthesized compounds similar to tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate for crystallographic studies. For instance, the synthesis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate (Boc anhydride) was characterized by various spectroscopic methods and X-ray diffraction studies, revealing insights into the molecular conformation and crystal packing interactions, such as hydrogen bonding and π–π stacking (Kant, Singh, & Agarwal, 2015).

Synthetic Methods and Intermediate Compounds

The compound has been investigated as an intermediate in the synthesis of biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in the synthesis of omisertinib (AZD9291), was synthesized through a rapid method, indicating the utility of similar tert-butyl carbamate derivatives in pharmaceutical synthesis (Zhao et al., 2017).

Reactivity and Cycloaddition Studies

The reactivity of tert-butyl carbamates has been explored in cycloaddition reactions, such as the 1,3-dipolar cycloaddition involving tert-butyl N-ethynyl-N-phenylcarbamate, to afford pyrazole derivatives with specific regioisomer outcomes, demonstrating the compound's utility in constructing heterocyclic architectures (González et al., 2013).

Catalytic Applications and Ligand Synthesis

Compounds bearing the tert-butyl carbamate motif have been utilized in catalytic applications and ligand synthesis, showcasing their versatility in coordination chemistry and catalysis. Novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes, incorporating similar structures, have been investigated as catalysts for hydrogenation reactions, highlighting the potential of tert-butyl carbamate derivatives in developing new catalytic systems (Amenuvor et al., 2016).

Material Science and Organic Electronics

In the realm of material science and organic electronics, tert-butyl carbamate derivatives have been explored for their potential in light-emitting devices and as host materials for phosphorescent organic light-emitting diodes (OLEDs), indicating their significance in the development of advanced materials for electronic applications (Chang et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Some carbamates, for example, can be hazardous due to their potential toxicity .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

tert-butyl N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-9-8-10(14-15(9)5)6-7-13-11(16)17-12(2,3)4/h8H,6-7H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCNGAMJZISKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate

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